molecular formula C14H12Cl2N2O4S B14981752 2-Chlorophenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate

2-Chlorophenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B14981752
M. Wt: 375.2 g/mol
InChI Key: AMPTYQXOPJGPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with chloro, sulfonyl, and carboxylate groups, as well as a chlorophenyl moiety

Preparation Methods

The synthesis of 2-chlorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as urea and β-diketones, under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves the esterification of the carboxylate group with 2-chlorophenol, using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-Chlorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfone derivatives or reduction to yield sulfide derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chlorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, through binding to specific sites. The presence of chloro, sulfonyl, and carboxylate groups allows for various types of interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Similar compounds to 2-chlorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate include other pyrimidine derivatives with different substituents. Some examples are:

    2-Chlorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate: Similar structure but with a methylsulfonyl group instead of propane-1-sulfonyl.

    2-Chlorophenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate: Similar structure but with an ethylsulfonyl group.

    2-Chlorophenyl 5-chloro-2-(butane-1-sulfonyl)pyrimidine-4-carboxylate: Similar structure but with a butane-1-sulfonyl group.

The uniqueness of 2-chlorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate lies in its specific combination of substituents, which can influence its reactivity, stability, and interactions with other molecules.

Properties

Molecular Formula

C14H12Cl2N2O4S

Molecular Weight

375.2 g/mol

IUPAC Name

(2-chlorophenyl) 5-chloro-2-propylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C14H12Cl2N2O4S/c1-2-7-23(20,21)14-17-8-10(16)12(18-14)13(19)22-11-6-4-3-5-9(11)15/h3-6,8H,2,7H2,1H3

InChI Key

AMPTYQXOPJGPEN-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.